5-tert-Butyl-1-phenyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-tert-Butyl-1-phenyl-1H-pyrazole-3-carboxylic acid: is a heterocyclic organic compound characterized by a pyrazole ring substituted with a tert-butyl group at the 5-position and a phenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-phenyl-3-(tert-butyl)-1H-pyrazole with carbon dioxide under basic conditions to introduce the carboxylic acid group at the 3-position . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-tert-Butyl-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyrazole ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-methanol derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-tert-Butyl-1-phenyl-1H-pyrazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It is being investigated for its anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its use as a lead compound for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 5-tert-Butyl-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
1-Phenyl-3-(tert-butyl)-1H-pyrazole: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
5-tert-Butyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position, leading to different reactivity and applications.
Uniqueness: 5-tert-Butyl-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
5-tert-butyl-1-phenylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)12-9-11(13(17)18)15-16(12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLDQVQVGAYZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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